Helospectin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helospectin I is a neuropeptide belonging to the vasoactive intestinal peptide family. This compound has vasodilatory and antihypertensive activities, making it a compound of interest in various scientific fields .
Preparation Methods
Helospectin I is typically isolated from the venom of the Gila monster. The isolation process involves extracting the venom and purifying the peptide using techniques such as high-performance liquid chromatography (HPLC) . Synthetic routes for this compound involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Chemical Reactions Analysis
Helospectin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
Helospectin I has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: This compound is used to investigate its effects on blood vessels and blood pressure regulation.
Mechanism of Action
Helospectin I exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the vasoactive intestinal peptide receptor family . Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell . This increase in cAMP results in the relaxation of smooth muscle cells, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Helospectin I is structurally and functionally similar to other peptides in the vasoactive intestinal peptide family, such as:
Helospectin II: Similar to this compound but lacks a serine residue at the C-terminus.
Helodermin: Another peptide isolated from Gila monster venom with similar vasodilatory properties.
Vasoactive Intestinal Peptide (VIP): A well-known peptide with potent vasodilatory effects.
Peptide Histidine Isoleucine (PHI): Shares structural similarities with this compound and has similar biological activities.
This compound is unique due to its specific amino acid sequence and its potent effects on blood pressure regulation .
Biological Activity
Helospectin I is a neuropeptide belonging to the vasoactive intestinal peptide (VIP) family, which has garnered interest due to its significant biological activities, particularly in vascular and neuroendocrine functions. Isolated from the venom of helodermatid lizards, specifically Heloderma suspectum and Heloderma horridum, this compound is composed of 38 amino acids and exhibits a range of physiological effects that are critical for understanding its potential therapeutic applications.
Structural Characteristics
This compound is characterized by its unique structure, which includes an additional serine residue at the C-terminus compared to its analog, Helospectin II. This structural variation may influence its biological activity and receptor interactions.
This compound acts primarily as a vasodilator. Studies have demonstrated that it induces relaxation in human airways and cerebral arteries through mechanisms similar to those of other VIP-like peptides. The relaxation effect is dose-dependent, with significant responses observed at concentrations ranging from 10−10 to 10−6 mol/L. Specifically, it has been shown to produce relaxation effects amounting to 50% to 80% of pre-contraction levels induced by U46619 in feline middle cerebral arteries .
Biological Effects
- Vasodilation : this compound has been found to significantly increase cerebral blood flow when administered intracerebrally in anesthetized cats, with maximum increases reported at 16% for this compound and even higher for Helospectin II and helodermin .
- Neurotransmission : Immunochemical studies have localized helospectin-like peptides in nerve fibers around cerebral blood vessels, suggesting a role in neurovascular regulation. Co-localization with VIP-containing cell bodies indicates that these peptides may work synergistically within the nervous system .
- Cardiovascular Effects : this compound has demonstrated the ability to induce hypotension through relaxation of cardiac smooth muscle, which is mediated by its interaction with specific receptors that are also responsive to other members of the VIP family .
Case Studies
Several case studies highlight the physiological relevance of this compound:
- Study on Cerebral Blood Flow : A study involving intracerebral microinjections revealed that this compound significantly increased cerebral blood flow in a dose-dependent manner, indicating its potential utility in conditions characterized by reduced cerebral perfusion .
- Immunohistochemical Localization : Research utilizing double immunostaining techniques has shown that helospectin-like immunoreactivity is prevalent in nerve cell bodies within the sphenopalatine ganglion, reinforcing its role as a neurotransmitter or neuromodulator .
Comparative Biological Activity
Peptide | Source | Amino Acids | Vasodilatory Effect | Cerebral Blood Flow Increase (%) |
---|---|---|---|---|
This compound | Heloderma suspectum | 38 | 50% - 80% | 16 ± 7% |
Helospectin II | Heloderma horridum | 39 | Similar profile | 19 ± 5% |
Helodermin | Heloderma suspectum/horridum | Variable | Similar profile | 21 ± 5% |
Properties
CAS No. |
93438-37-0 |
---|---|
Molecular Formula |
C183H293N47O59 |
Molecular Weight |
4096 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H293N47O59/c1-22-94(14)142(175(281)215-116(66-88(2)3)151(257)193-78-138(245)199-126(79-231)167(273)220-131(84-236)172(278)227-145(101(21)241)178(284)222-132(85-237)180(286)228-63-33-42-134(228)173(279)206-115(41-32-62-192-183(189)190)179(285)230-65-35-44-136(230)181(287)229-64-34-43-135(229)174(280)221-129(82-234)170(276)223-133(86-238)182(288)289)224-171(277)130(83-235)218-157(263)114(55-58-140(248)249)205-162(268)120(70-92(10)11)211-164(270)122(73-103-45-49-106(242)50-46-103)212-154(260)110(39-27-30-60-185)202-155(261)112(53-56-137(188)244)204-161(267)119(69-91(8)9)207-148(254)96(16)196-158(264)117(67-89(4)5)208-152(258)109(38-26-29-59-184)200-146(252)95(15)195-159(265)118(68-90(6)7)210-163(269)121(71-93(12)13)209-153(259)111(40-28-31-61-186)203-168(274)128(81-233)219-165(271)123(74-104-47-51-107(243)52-48-104)213-156(262)113(54-57-139(246)247)201-147(253)97(17)198-176(282)143(99(19)239)226-166(272)124(72-102-36-24-23-25-37-102)216-177(283)144(100(20)240)225-149(255)98(18)197-160(266)125(76-141(250)251)214-169(275)127(80-232)217-150(256)108(187)75-105-77-191-87-194-105/h23-25,36-37,45-52,77,87-101,108-136,142-145,231-243H,22,26-35,38-44,53-76,78-86,184-187H2,1-21H3,(H2,188,244)(H,191,194)(H,193,257)(H,195,265)(H,196,264)(H,197,266)(H,198,282)(H,199,245)(H,200,252)(H,201,253)(H,202,261)(H,203,274)(H,204,267)(H,205,268)(H,206,279)(H,207,254)(H,208,258)(H,209,259)(H,210,269)(H,211,270)(H,212,260)(H,213,262)(H,214,275)(H,215,281)(H,216,283)(H,217,256)(H,218,263)(H,219,271)(H,220,273)(H,221,280)(H,222,284)(H,223,276)(H,224,277)(H,225,255)(H,226,272)(H,227,278)(H,246,247)(H,248,249)(H,250,251)(H,288,289)(H4,189,190,192)/t94-,95-,96-,97-,98-,99+,100+,101+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |
InChI Key |
HTMVMVKJOPFRMK-OYZAELBCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.